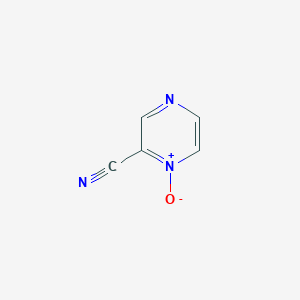
1-Oxo-1lambda~5~-pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinecarbonitrile 1-oxide is an organic compound with the molecular formula C5H3N3O It is a derivative of pyrazine, characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrazinecarbonitrile 1-oxide can be synthesized through various methods. One common approach involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction conditions typically include a temperature range of 300-400°C and the presence of ammonia and oxygen .
Industrial Production Methods
In an industrial setting, the continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor is a notable method. This process involves passing a solution of pyrazinecarbonitrile through a reactor packed with manganese dioxide at elevated temperatures (around 98°C) and controlled flow rates. The product is then collected and purified .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazinecarboxylic acids.
Reduction: Pyrazinecarboxamides or pyrazinecarboxamines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyrazinecarbonitrile 1-oxide has several applications in scientific research:
Biology: The compound is an intermediate in the production of pyrazinamide, an effective anti-tubercular drug.
Medicine: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Pyrazinecarbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor to pyrazinamide, it undergoes enzymatic conversion to pyrazinoic acid, which then disrupts the membrane potential and energy production in Mycobacterium tuberculosis . This disruption leads to the bactericidal effect of the drug.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrazine: Similar in structure but lacks the oxide group.
Pyrazinecarboxamide: Contains an amide group instead of a nitrile group.
Pyrazinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyrazinecarbonitrile 1-oxide is unique due to the presence of both a nitrile and an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a precursor for various biologically active compounds further enhances its significance in research and industry.
Properties
CAS No. |
32046-03-0 |
|---|---|
Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-3-5-4-7-1-2-8(5)9/h1-2,4H |
InChI Key |
WRYALXMAPOPDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=N1)C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















